molecular formula C8H13N3O2 B12585115 1-Methyl-4-[(propan-2-ylidene)amino]piperazine-2,3-dione CAS No. 259105-93-6

1-Methyl-4-[(propan-2-ylidene)amino]piperazine-2,3-dione

Cat. No.: B12585115
CAS No.: 259105-93-6
M. Wt: 183.21 g/mol
InChI Key: UBIKVQZVYDZWIR-UHFFFAOYSA-N
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Description

1-Methyl-4-[(propan-2-ylidene)amino]piperazine-2,3-dione is a heterocyclic compound that belongs to the piperazine family Piperazines are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-[(propan-2-ylidene)amino]piperazine-2,3-dione can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . Another method includes the Ugi reaction, which is a multi-component reaction that combines an amine, a carbonyl compound, an isocyanide, and a carboxylic acid .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-[(propan-2-ylidene)amino]piperazine-2,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where nucleophiles replace functional groups within the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Methyl-4-[(propan-2-ylidene)amino]piperazine-2,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-4-[(propan-2-ylidene)amino]piperazine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Methylpiperazine-2,3-dione: Lacks the propan-2-ylidene group, resulting in different chemical properties.

    4-[(Propan-2-ylidene)amino]piperazine-2,3-dione: Similar structure but without the methyl group at the 1-position.

Uniqueness

1-Methyl-4-[(propan-2-ylidene)amino]piperazine-2,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

259105-93-6

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

1-methyl-4-(propan-2-ylideneamino)piperazine-2,3-dione

InChI

InChI=1S/C8H13N3O2/c1-6(2)9-11-5-4-10(3)7(12)8(11)13/h4-5H2,1-3H3

InChI Key

UBIKVQZVYDZWIR-UHFFFAOYSA-N

Canonical SMILES

CC(=NN1CCN(C(=O)C1=O)C)C

Origin of Product

United States

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